molecular formula C8H6BrClO3 B13216897 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid

Cat. No.: B13216897
M. Wt: 265.49 g/mol
InChI Key: JFSOJWGGEFBZHC-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid typically involves the bromination and chlorination of hydroxyphenylacetic acid derivatives. One common method includes the bromination of 3-chloro-2-hydroxyphenylacetic acid using bromine in an organic solvent such as chloroform or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylacetic acid.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 3-chloro-2-hydroxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is unique due to the combination of bromine, chlorine, and hydroxyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(3-bromo-5-chloro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-4(8(6)13)2-7(11)12/h1,3,13H,2H2,(H,11,12)

InChI Key

JFSOJWGGEFBZHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)Br)Cl

Origin of Product

United States

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